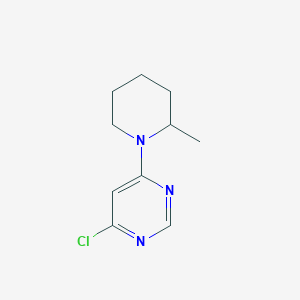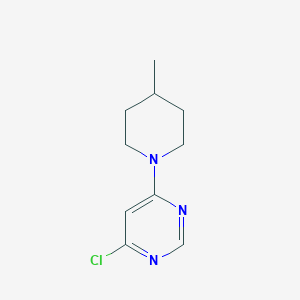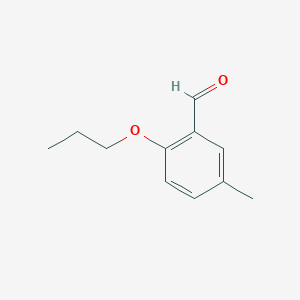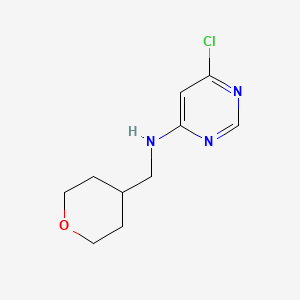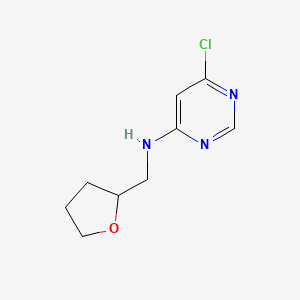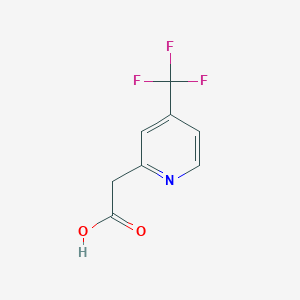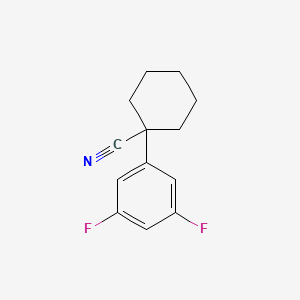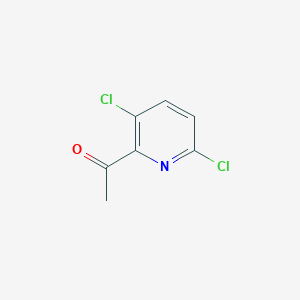
1-(3,6-Dichloropyridin-2-YL)ethanone
Overview
Description
1-(3,6-Dichloropyridin-2-YL)ethanone is a chemical compound with the CAS Number: 1260902-17-7 and a molecular formula of C7H5Cl2NO . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 1-(3,6-Dichloropyridin-2-YL)ethanone is represented by the linear formula C7H5Cl2NO .Physical And Chemical Properties Analysis
1-(3,6-Dichloropyridin-2-YL)ethanone has a molecular weight of 190.03 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The physical form can be liquid, semi-solid, solid, or lump .Scientific Research Applications
Catalytic Behavior in Polymerization : 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, a derivative of 1-(3,6-Dichloropyridin-2-yl)ethanone, has been used to prepare tridentate ligands coordinating with iron and cobalt for catalyzing ethylene reactivity, showing good catalytic activities in ethylene polymerization (Sun et al., 2007).
Fluorophore-based Nicotinonitriles Synthesis : A protocol for the synthesis of nicotinonitriles, incorporating pyrene or fluorene moieties, has been developed. These compounds, related to 1-(3,6-Dichloropyridin-2-yl)ethanone, exhibit strong blue-green fluorescence, suggesting applications in materials science (Hussein, El Guesmi, & Ahmed, 2019).
Antimicrobial Activity : 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a compound related to 1-(3,6-Dichloropyridin-2-yl)ethanone, demonstrated significant antimicrobial activity with promising minimum inhibitory concentrations (Salimon, Salih, & Hussien, 2011).
Biocidal Properties of Fluoro-Boron Complexes : Coordinatively saturated difluoroboron(III) compounds, synthesized using ligands derived from 1-(3,6-Dichloropyridin-2-yl)ethanone, have demonstrated potential as fungicides and bactericides, indicating their use in biological control (Saxena & Singh, 1994).
Antiangiogenic and Growth Inhibitory Effects : Novel dienone pyridine ethanone curcumin analogues, synthesized from 1-(3,6-Dichloropyridin-2-yl)ethanone, showed tumor growth inhibition and antiangiogenic effects in vivo, suggesting their potential in cancer research (Chandru et al., 2008).
Microwave-assisted Synthesis of Antibacterial Compounds : 1-(4-(piperidin-1-yl) phenyl) ethanone, a derivative of 1-(3,6-Dichloropyridin-2-yl)ethanone, has been synthesized and screened for antibacterial activity, demonstrating its utility in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Safety And Hazards
properties
IUPAC Name |
1-(3,6-dichloropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4(11)7-5(8)2-3-6(9)10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDFYBQMWYPYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-Dichloropyridin-2-YL)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1394814.png)
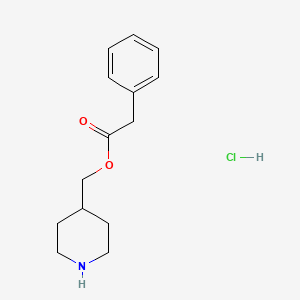
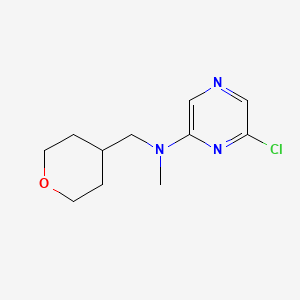
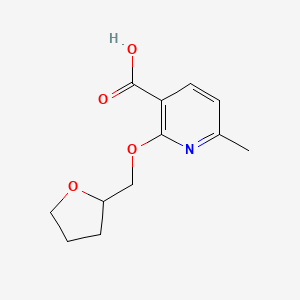
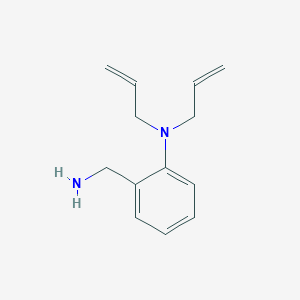
![4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394824.png)
![4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1394825.png)
